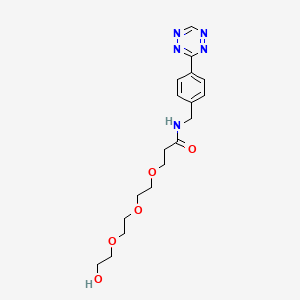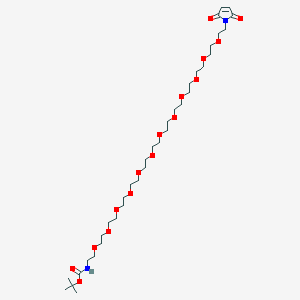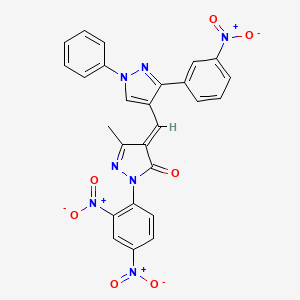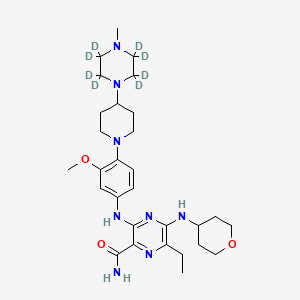
Tetrazine-Ph-NHCO-PEG3-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-Ph-NHCO-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups . This property makes it a valuable reagent in click chemistry, a field that enables the rapid and efficient synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles, followed by cyclization.
Attachment of the PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester or halide.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG chain and the tetrazine group, typically using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the tetrazine and PEG intermediates.
Automated Coupling Reactions: Use of automated reactors to perform the coupling reactions efficiently.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazine-Ph-NHCO-PEG3-alcohol primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include TCO-containing molecules.
Nucleophilic Substitution: Requires the presence of a nucleophile (e.g., amines or thiols) and an appropriate leaving group (e.g., halides or activated esters).
Major Products
iEDDA Reactions: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.
Nucleophilic Substitution: The products depend on the nucleophile used but generally result in the substitution of the hydroxyl group.
Applications De Recherche Scientifique
Tetrazine-Ph-NHCO-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a role in drug discovery and development, particularly in the design of targeted cancer therapies.
Industry: Used in the development of advanced materials and bioconjugates for various applications
Mécanisme D'action
Tetrazine-Ph-NHCO-PEG3-alcohol exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes a rapid and selective reaction with TCO-containing molecules, forming stable adducts.
Protein Degradation: In the context of PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome
Comparaison Avec Des Composés Similaires
Tetrazine-Ph-NHCO-PEG3-alcohol is unique due to its combination of a tetrazine group, a PEG chain, and an alcohol functional group. Similar compounds include:
Tetrazine-PEG4-alcohol: Similar structure but with a longer PEG chain.
Tetrazine-Ph-NHCO-PEG2-alcohol: Similar structure but with a shorter PEG chain.
Tetrazine-Ph-NHCO-PEG3-amine: Similar structure but with an amine functional group instead of an alcohol
This compound stands out due to its optimal balance of reactivity and solubility, making it a versatile reagent in various applications.
Propriétés
Formule moléculaire |
C18H25N5O5 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25) |
Clé InChI |
OYHGYVQRFGTURA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)











